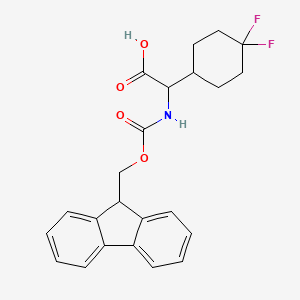
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid, also known by its CAS number 2279457-71-3, is a chemical compound with the molecular formula C23H23F2NO4 and a molecular weight of 415.437. This compound is characterized by its unique structure, which includes fluorine atoms, making it a subject of interest in various scientific fields.
化学反应分析
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid can be compared with other fluorine-containing compounds, such as:
Fluoxetine: A selective serotonin reuptake inhibitor used in the treatment of depression.
Fluticasone: A corticosteroid used in the treatment of asthma and allergic rhinitis.
Fluorouracil: An antimetabolite used in cancer treatment.
What sets this compound apart is its unique structure and the specific arrangement of its functional groups, which can result in distinct chemical and biological properties.
生物活性
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound can be described with the following structural formula:
- Molecular Formula : C23H26F2N2O4
- Molecular Weight : 410.46 g/mol
- CAS Number : 150114-97-9
The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and solubility of the compound, making it suitable for various biochemical applications.
The biological activity of this compound is influenced by its structural components. The Fmoc group is commonly used in peptide synthesis as a protective group for amino acids, allowing for selective reactions without interference from the amino group. The difluorocyclohexyl moiety may contribute to its interaction with biological targets, potentially affecting metabolic pathways.
Biological Activity
Research indicates that compounds with similar structural characteristics exhibit diverse biological activities, including:
- Cytotoxicity : Studies have shown that fluorenyl derivatives can exhibit cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in metabolic processes, such as InhA, which is crucial in fatty acid biosynthesis in Mycobacterium tuberculosis .
Cytotoxicity Studies
A study conducted on fluorenone derivatives indicated significant cytotoxic activity against human cancer cell lines. The introduction of specific substituents on the fluorenone structure enhanced this activity, suggesting that modifications can lead to improved therapeutic efficacy .
Enzyme Interaction
In vitro studies demonstrated that derivatives of fluorenone could inhibit the activity of InhA, a target for tuberculosis treatment. This inhibition suggests potential applications in developing new antimycobacterial agents .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has shown that modifications to the fluorenyl group can significantly influence biological activity. For instance, adding alkyl chains has been associated with increased antiproliferative effects, indicating a need for further exploration of these modifications in drug design .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2NO4/c24-23(25)11-9-14(10-12-23)20(21(27)28)26-22(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHACDQPDBSWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













